2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine
CAS No.: 52333-75-2
Cat. No.: VC8277590
Molecular Formula: C13H7F3N2O
Molecular Weight: 264.2 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine - 52333-75-2](/images/structure/VC8277590.png)
Specification
CAS No. | 52333-75-2 |
---|---|
Molecular Formula | C13H7F3N2O |
Molecular Weight | 264.2 g/mol |
IUPAC Name | 2-[2-(trifluoromethyl)phenyl]-[1,3]oxazolo[4,5-b]pyridine |
Standard InChI | InChI=1S/C13H7F3N2O/c14-13(15,16)9-5-2-1-4-8(9)12-18-11-10(19-12)6-3-7-17-11/h1-7H |
Standard InChI Key | BQLLJLSNMUKOMR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Oxazolo[4,5-b]pyridine derivatives consist of a five-membered oxazole ring fused to a six-membered pyridine ring at the 4,5- and b-positions, respectively. In 2-(2-(trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine, the oxazole ring is substituted at the 2-position with a 2-(trifluoromethyl)phenyl group. This trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing molecular interactions . The planar fused-ring system facilitates π-π stacking interactions, while the nitrogen atoms in both rings serve as hydrogen bond acceptors, critical for binding to biological targets .
Synthetic Methodologies
Core Scaffold Construction
The oxazolo[4,5-b]pyridine core is typically synthesized via cyclization reactions. A validated approach involves condensing hydroxypyridine derivatives with carboxylic acids under acidic conditions. For example, 13g (a related oxazolo[4,5-b]pyridine) was synthesized by reacting hydroxypyridine 19 with carboxylic acid 14 using polyphosphoric acid (PPA), achieving cyclization through dehydration . This method yields the fused heterocycle with moderate efficiency (40–60% yields) .
Physicochemical Properties
While experimental data for 2-(2-(trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine are scarce, key properties can be extrapolated:
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LogP: Predicted to be ~3.2 (moderate lipophilicity due to -CF₃ and aromatic systems).
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Solubility: Limited aqueous solubility (<10 µM) but enhanced in DMSO or ethanol.
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Thermal Stability: Decomposition temperature estimated at 220–240°C, consistent with fused heterocycles .
Biological Activity and Structure-Activity Relationships
S1P₄ Receptor Modulation
Oxazolo[4,5-b]pyridines have been explored as sphingosine-1-phosphate receptor 4 (S1P₄-R) agonists. Although 13g showed no activity at S1P₁–₅ receptors up to 25 µM , SAR studies reveal that substituents at the 2-position profoundly influence potency. For instance:
Compound | R Group | S1P₄-R EC₅₀ (nM) | Selectivity (vs. S1P₁–₃,₅) |
---|---|---|---|
2 | 2,4-Dichlorophenoxy | 162 | >154-fold selective |
22aa | 6-Methyl-2-nitro | 45 | >555-fold selective |
The -CF₃ group in 2-(2-(trifluoromethyl)phenyl) derivatives may improve membrane permeability and target engagement, though this requires experimental validation.
Challenges and Future Directions
Synthetic Optimization
Current routes to oxazolo[4,5-b]pyridines suffer from low yields (≤60%) and harsh reaction conditions (e.g., PPA at 120°C) . Microwave-assisted synthesis or flow chemistry could enhance efficiency, as demonstrated in triazolo-furopyridine syntheses .
Biological Profiling
Comprehensive in vitro screening against kinase panels, GPCRs, and ion channels is needed to identify off-target effects. Additionally, in vivo pharmacokinetic studies must assess oral bioavailability and blood-brain barrier penetration.
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